4-Chloro-2-methyl-3-nitroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methyl-3-nitroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-10(13(14)15)9(11)7-4-2-3-5-8(7)12-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECDHFOURHYAKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79358-29-5 | |
| Record name | 4-chloro-2-methyl-3-nitroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Chloro 2 Methyl 3 Nitroquinoline
Chlorination Protocols for C4 Position
Conversion of Hydroxy to Chloro Substituent
The transformation of a 4-hydroxyquinolinone to a 4-chloroquinoline (B167314) is a fundamental step in the synthesis of the title compound. A common and effective method for this conversion involves the use of chlorinating agents such as phosphorus oxychloride (POCl₃). atlantis-press.comatlantis-press.com For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline starts from 4-methoxyaniline, which undergoes cyclization and nitration to form 6-methoxy-2-methyl-3-nitroquinolin-4-ol. atlantis-press.comresearchgate.net This intermediate is then subjected to chlorination.
The general reaction involves refluxing the 4-hydroxyquinoline (B1666331) derivative with a chlorinating agent. In a related synthesis, 4-hydroxy-8-methylquinolin-2(1H)-one is converted to 2,4-dichloro-8-methylquinoline (B1596889) using a mixture of phosphoryl chloride and phosphorus pentachloride. mdpi.com Subsequent selective hydrolysis can then yield the 4-chloro-quinolin-2(1H)-one derivative. mdpi.com This highlights a common strategy for introducing a chloro group at the 4-position of the quinoline (B57606) ring system.
Optimization of Reaction Conditions for Selective Chlorination
The efficiency of the chlorination step is highly dependent on the optimization of reaction conditions to ensure high yield and selectivity. For the conversion of 6-methoxy-2-methyl-3-nitroquinolin-4-ol, specific conditions have been reported that lead to a high yield of the desired 4-chloro product. atlantis-press.comatlantis-press.comresearchgate.net The use of phosphorus oxychloride in the presence of N,N-Dimethylformamide (DMF) as a catalyst or solvent at elevated temperatures is a frequently employed method. atlantis-press.comresearchgate.net This approach has been shown to be suitable for large-scale production, achieving yields of up to 85%. atlantis-press.comatlantis-press.com
The table below summarizes the optimized conditions reported for the chlorination step in the synthesis of a closely related derivative.
| Reactant | Reagents | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| 6-methoxy-2-methyl-3-nitroquinolin-4-ol | Phosphorus oxychloride, N,N-Dimethylformamide | 110 °C | 1 h | 85% | researchgate.net, atlantis-press.com |
Modern Innovations in Synthesis
Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for constructing quinoline scaffolds. These innovations include the use of novel catalytic systems and adherence to the principles of green chemistry.
Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis)
Modern synthetic routes increasingly rely on catalysts to facilitate the construction of the quinoline core with high efficiency. researchgate.netias.ac.in
Transition Metal Catalysis: A wide array of transition metals, including palladium (Pd), copper (Cu), gold (Au), and iron (Fe), have been utilized to catalyze the synthesis of polysubstituted quinolines. researchgate.netias.ac.in These metals can mediate various bond-forming reactions, enabling the construction of complex molecular frameworks from readily available starting materials. ias.ac.in For example, copper-catalyzed methods have been developed for the one-pot synthesis of substituted quinolines from anilines and aldehydes. ias.ac.in Nanocatalysts based on metals like iron, copper, zinc, and nickel also offer high catalytic activity and recyclability for quinoline synthesis. acs.org
Organocatalysis: As an alternative to metal-based catalysts, organocatalysis has emerged as a powerful tool in heterocyclic synthesis. nih.gov Brønsted acids, such as p-toluenesulfonic acid, and acidic ionic liquids have been employed to catalyze Friedländer-type reactions for quinoline synthesis, often with high yields and the potential for catalyst recycling. mdpi.com The use of organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) has been reported for the synthesis of related nitrogen-containing heterocycles, demonstrating the versatility of this approach. nih.gov
| Catalyst Type | Examples | Reaction Type | Reference |
|---|---|---|---|
| Transition Metal | Pd, Cu, Au, Fe, Ni | C-H functionalization, Cyclization | researchgate.net, ias.ac.in, acs.org |
| Organocatalyst | p-Toluenesulfonic acid, Ionic Liquids, DABCO | Friedländer annulation, Cyclocondensation | mdpi.com, nih.gov |
| Nanocatalyst | ZnO, Ni-based NPs, Fe-based NPs | Friedländer annulation, Cyclization | acs.org |
Green Chemistry Principles in Synthesis
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. Key strategies in the synthesis of quinoline derivatives include the use of solvent-free reaction conditions and alternative energy sources like microwave irradiation.
Conducting reactions without a solvent minimizes waste and can lead to shorter reaction times and simpler work-up procedures. researchgate.net Several solvent-free methods for quinoline synthesis have been developed. rsc.orgacademie-sciences.fr For instance, the Friedländer annulation can be performed under solvent-free conditions using catalysts such as caesium iodide or 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate, an efficient and recyclable ionic liquid. researchgate.netacademie-sciences.fr Another green approach involves using heterogeneous catalysts like Hβ zeolite, which can be easily recovered and reused, for the cyclization reaction to form quinolines. rsc.org
Microwave irradiation has become a popular technique in organic synthesis for its ability to dramatically reduce reaction times and often improve yields. nih.govsemanticscholar.org This method has been successfully applied to various steps in quinoline synthesis. mdpi.comresearchgate.net For example, the Gould-Jacobs reaction to form 4-hydroxyquinoline derivatives can be accelerated using microwave heating. researchgate.net Similarly, the conversion of 4-hydroxy-2-quinolinone precursors to their methylated alkaloid derivatives is significantly faster under microwave irradiation compared to conventional heating methods. semanticscholar.org The synthesis of 4-methyl-3-nitroquinoline (B1313941) has also been achieved through a microwave-assisted, solvent-free, multi-component reaction.
| Reaction | Conditions | Advantages | Reference |
|---|---|---|---|
| Gould-Jacobs Reaction | Microwave irradiation, solvent-free | Reduced reaction time, enhanced yield | researchgate.net |
| Methylation of 4-hydroxy-2-quinolinones | Microwave irradiation | Fast (e.g., 3 min vs. several hours) | semanticscholar.org |
| Multi-component synthesis of 4-methyl-3-nitroquinoline | Microwave irradiation, solvent-free | Efficient, green conditions |
Use of Ionic Liquids
Ionic liquids (ILs) have emerged as versatile and environmentally benign alternatives to traditional volatile organic solvents and catalysts in chemical synthesis. nih.gov Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity/basicity, make them attractive for the synthesis of heterocyclic compounds like quinolines. nih.govmdpi.com While a specific protocol for the synthesis of 4-Chloro-2-methyl-3-nitroquinoline using ionic liquids is not extensively documented, the principles of IL-catalyzed reactions can be applied to its synthetic pathway.
Quinoline synthesis often involves condensation and cyclization reactions. du.edu.egpharmaguideline.com Ionic liquids, particularly those with Lewis acidic properties, can effectively catalyze such transformations. For instance, Lewis acidic ionic liquids have been successfully employed in the Friedländer annulation for the synthesis of quinolines at room temperature from o-amino aromatic carbonyls and ketones with an active methylene (B1212753) group. researchgate.net This approach could be adapted for the synthesis of a 2-methyl-3-nitroquinoline (B1626080) precursor.
Furthermore, ionic liquids can act as promoters in nucleophilic substitution reactions. nih.gov For example, in the synthesis of fluorinated compounds, ionic liquids have been shown to facilitate the reaction by enhancing the nucleophilicity of the fluoride (B91410) ion. nih.gov This principle could be relevant for the chlorination step in the synthesis of the target molecule. The use of an ionic liquid could potentially replace hazardous reagents traditionally used for chlorination.
The reaction of thiols with α,β-unsaturated carbonyl compounds, a reaction type that can be analogous to steps in quinoline synthesis, is also catalyzed by ionic liquids, with the catalytic activity being influenced by the nature of the anion and the C-2 hydrogen of the imidazolium cation. rsc.org This highlights the tunability of ionic liquids to optimize specific reaction steps. A one-pot synthesis approach in solvent-free, greener reaction conditions using quinoline-based ionic liquids has also been reported to ameliorate reaction efficiency and augment chemical yield for other derivatives. nih.gov
A plausible, though not yet reported, synthetic route could involve the use of a Brønsted acidic or Lewis acidic ionic liquid to catalyze the initial cyclization to form the quinoline core, followed by subsequent nitration and chlorination steps where the ionic liquid could continue to serve as the solvent and potentially as a catalyst or co-catalyst. The recyclability of the ionic liquid would be a key advantage in such a process.
Heterogeneous Catalysis
Heterogeneous catalysis offers significant advantages in organic synthesis, including simplified catalyst recovery and recycling, which are crucial for developing sustainable and economical processes. nih.gov The Friedländer synthesis, a fundamental method for producing polysubstituted quinolines through the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group, is particularly amenable to heterogeneous catalysis. pharmaguideline.comnih.gov
Several types of heterogeneous catalysts have been investigated for the Friedländer synthesis of quinolines, demonstrating high efficiency under mild conditions. nih.govnih.govingentaconnect.comresearchgate.net These catalysts could be applied to the synthesis of the 2-methyl-3-nitroquinoline scaffold.
Key Heterogeneous Catalysts for Friedländer Quinoline Synthesis:
| Catalyst | Reaction Conditions | Yields | Key Advantages |
| Brønsted acid functionalized g-C3N4 | Solvent-free, mild temperature | High | Metal-free, recyclable catalyst with high surface acidity. nih.gov |
| Amberlyst-15 | Refluxing ethanol | Good to excellent | Commercially available, reusable solid acid catalyst. nih.gov |
| **Silica gel supported sodium hydrogen sulphate (NaHSO₄-SiO₂) ** | Solvent-free | Excellent | Efficient and reusable catalyst for solvent-free reactions. nih.gov |
| Tungstophosphoric acid in polyacrylamide (APTPOL60) | 78 °C in ethanol | 89-99% | Recyclable, no leaching observed, and provides excellent yields. ingentaconnect.com |
| Heteropolyacids (e.g., H₆[P₂W₁₈O₆₂]) | Solvent-free, 70 °C | up to 92% | Environmentally benign, recyclable, and effective under solvent-free conditions. researchgate.net |
The application of these catalysts typically involves reacting a suitable 2-aminoaryl ketone with a β-dicarbonyl compound. For the synthesis of this compound, a potential pathway would involve the Friedländer condensation of a 2-aminobenzoyl derivative with a nitro-containing active methylene compound, catalyzed by one of the aforementioned heterogeneous catalysts to form a 4-hydroxy-2-methyl-3-nitroquinoline intermediate, which can then be subsequently chlorinated. The use of a heterogeneous catalyst would facilitate product purification and catalyst reuse, aligning with the principles of green chemistry.
Large-Scale Production Considerations and Process Optimization
The transition from laboratory-scale synthesis to large-scale industrial production requires careful consideration of various factors to ensure safety, efficiency, and cost-effectiveness. The synthesis of a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, has been reported to be suitable for large-scale pilot studies, suggesting that the core synthetic strategy is robust. This synthesis involves a three-step process: cyclization, nitration, and chlorination.
Synthetic Steps and Optimization Parameters:
| Step | Reaction | Key Parameters for Optimization |
| 1. Cyclization | Formation of the quinoline ring system, likely via a reaction like the Conrad-Limpach or Doebner-von Miller synthesis. pharmaguideline.com | Reaction temperature, catalyst type and loading, reaction time, and solvent selection. numberanalytics.com |
| 2. Nitration | Introduction of the nitro group at the 3-position of the quinoline ring. | Nitrating agent concentration, reaction temperature, and control of regioselectivity. |
| 3. Chlorination | Conversion of a hydroxyl or other leaving group at the 4-position to a chloro group. | Chlorinating agent, reaction temperature, and solvent. |
Process optimization is a critical aspect of scaling up heterocyclic synthesis. numberanalytics.com Key principles include:
Reaction Condition Optimization: Fine-tuning parameters such as temperature, pressure, and solvent can significantly improve yields and selectivity while minimizing side reactions. numberanalytics.com For multi-step syntheses, a telescoped approach, where sequential reactions are performed in a single reactor without isolation of intermediates, can reduce waste and improve efficiency. acs.org
Purification Protocol Optimization: Developing efficient purification methods is crucial for obtaining a high-purity final product. This may involve screening different solvents for crystallization, optimizing chromatography conditions, or employing other purification techniques. numberanalytics.com
Automation and Flow Chemistry: Implementing automation and continuous flow processes can enhance control over reaction parameters, improve reproducibility, and increase throughput. nih.gov Flow chemistry can be particularly advantageous for handling hazardous reagents or highly exothermic reactions often encountered in nitration and chlorination steps.
Green Chemistry Principles: The large-scale synthesis should aim to minimize waste, use less hazardous substances, and be energy efficient. The selection of catalysts, such as the heterogeneous catalysts discussed earlier, and the potential use of ionic liquids as recyclable reaction media are important considerations in this regard. ijpsjournal.com
The Doebner hydrogen-transfer reaction is another method that has been successfully applied to the large-scale synthesis of quinoline derivatives, demonstrating high substrate generality and the ability to produce significant quantities of product without a significant drop in efficiency. nih.gov Such alternative synthetic routes should also be evaluated during process development for the large-scale production of this compound.
Chemical Reactivity and Transformation Mechanisms
Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of a strong electron-withdrawing nitro group at the C3 position significantly activates the C4 position of the quinoline (B57606) ring towards nucleophilic attack. This activation facilitates the displacement of the chlorine atom by a variety of nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The reaction typically proceeds via a Meisenheimer-type intermediate, where the negative charge is stabilized by the adjacent nitro group and the quinoline nitrogen.
Reactivity at C4-Chloro Position
The C4-chloro group is an excellent leaving group in SNAr reactions due to the electronic activation provided by the ortho-nitro group. This high reactivity has been exploited to synthesize a wide array of substituted quinolines.
4-Chloro-2-methyl-3-nitroquinoline readily reacts with various nitrogen-based nucleophiles. For instance, its condensation with amines such as benzylamine (B48309) and amino acids leads to the formation of the corresponding 4-amino-substituted derivatives. nih.gov These reactions are fundamental in building more complex heterocyclic structures, as the resulting 4-amino-3-nitroquinolines can be further transformed, for example, through reduction of the nitro group to an amine, followed by cyclization to yield imidazo[4,5-c]quinolines. nih.gov
The proximity of the electron-withdrawing nitro group greatly enhances the electrophilicity of the C-4 position, often leading to rapid reactions with quantitative yields. nih.gov Even bulky nucleophiles can be introduced at this position. For example, in a related system, 4-chloro-8-nitroquinoline (B1348196) was shown to react with potassium 9H-carbazol-9-ide, where the carbazole (B46965) moiety substitutes the chlorine atom at the C4 position, demonstrating a clear SNAr reaction. Current time information in Bangalore, IN.
The chloro group can also be displaced by azides. The reaction of this compound derivatives with sodium azide (B81097) produces 4-azido-3-nitroquinaldines. nih.gov These azido (B1232118) compounds are valuable synthetic intermediates themselves, capable of undergoing thermal cyclization to form fused ring systems like 1,2,5-oxadiazolo[3,4-c]quinolines. nih.gov
| Starting Material | Nucleophile | Product | Reference |
| 4-Chloro-2-methyl-3-nitroquinolines | Benzylamine / Amino acids | 4-Alkyl/aryl-amino-2-methyl-3-nitroquinolines | nih.gov |
| 4-Chloro-2-methyl-3-nitroquinolines | Sodium azide | 4-Azido-2-methyl-3-nitroquinolines | nih.gov |
| 4-Chloro-8-nitroquinoline | Potassium 9H-carbazol-9-ide | 4-(9H-Carbazol-9-yl)-8-nitroquinoline | Current time information in Bangalore, IN. |
| 4,7-Dichloro-3-nitroquinoline | Amines | 4-Amino-7-chloro-3-nitroquinoline | nih.gov |
Oxygen-based nucleophiles also effectively displace the C4-chloro substituent. While 4-chloroquinolines are generally noted to have lower reactivity towards methoxide (B1231860) ions compared to their 2-chloro counterparts, the presence of the activating 3-nitro group facilitates this substitution. rsc.org Research on this compound derivatives has demonstrated successful reactions with phenolic compounds, such as salicylaldehyde (B1680747) and salicylic (B10762653) acid, to yield the corresponding 4-aryloxy derivatives. nih.gov These products can subsequently be cyclized to form benzopyrano[3,2-c]quinolines. nih.gov
| Starting Material | Nucleophile | Product | Reference |
| This compound derivatives | Salicylaldehyde | 4-(2-formylphenoxy)-2-methyl-3-nitroquinoline derivatives | nih.gov |
| This compound derivatives | Salicylic acid | 4-(2-carboxyphenoxy)-2-methyl-3-nitroquinoline derivatives | nih.gov |
The reaction with sulfur-based nucleophiles provides a route to 4-thio-substituted quinolines. In a manner analogous to other nucleophiles, thiols can displace the chlorine atom at the C4 position. For example, a related compound, 4-chloro-6-methoxy-2-methyl-3,5-dinitroquinoline, reacts with thioglycolic acid to afford the corresponding thio-substituted derivative. Current time information in Bangalore, IN. Similarly, studies on other activated chloroquinolines have shown that thiols like ethanethiol, butanethiol, and thiophenol readily participate in these substitution reactions. mdpi.com The reaction of 4-chloro-7-nitrobenzofurazan, a compound with similar electronic activation, with thiols is also well-documented, further supporting the feasibility of this transformation. youtube.comresearchgate.net
| Starting Material | Nucleophile | Product | Reference |
| 4-Chloro-6-methoxy-2-methyl-3,5-dinitroquinoline | Thioglycolic acid | 2-((6-Methoxy-2-methyl-3,5-dinitroquinolin-4-yl)thio)acetic acid | Current time information in Bangalore, IN. |
| 4-Chloro-8-methylquinolin-2(1H)-one | Alkanethiols | 4-(Alkylthio)-8-methylquinolin-2(1H)-ones | mdpi.com |
Reactions involving carbon-based nucleophiles are less commonly reported for this specific substrate. There are no specific documented examples of this compound reacting with Grignard reagents. Typically, Grignard reagents can react with the nitro group itself, which complicates such transformations.
However, reactions with soft carbon nucleophiles like malonates are known to occur on similarly activated systems. For instance, the closely related compound 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione reacts with malononitrile (B47326) in the presence of a base to yield the corresponding 4-substituted product. This suggests that this compound would likely react in a similar fashion with malonates or other stabilized carbanions to form a new carbon-carbon bond at the C4 position.
Vicarious Nucleophilic Substitution of Hydrogen (VNS) Reactions in Nitroquinolines
Vicarious Nucleophilic Substitution (VNS) is a type of nucleophilic substitution where a hydrogen atom, rather than a leaving group like a halogen, is replaced. This reaction is characteristic of electron-deficient aromatic compounds, such as nitroarenes. The mechanism involves the addition of a nucleophile (typically a carbanion bearing a leaving group at the nucleophilic center) to the aromatic ring, followed by a base-induced β-elimination to restore aromaticity.
In nitroquinolines, VNS provides a powerful method for direct C-H functionalization, typically at positions ortho or para to the activating nitro group. For a substrate like this compound, there exists a potential competition between the standard SNAr at the C4 position and VNS at an activated C-H position.
However, studies on similar substrates indicate that SNAr is often favored over VNS when a good leaving group like chlorine is present at an activated position. For example, when 4-chloro-8-nitroquinoline was treated with the bulky nucleophile potassium 9H-carbazol-9-ide, the reaction exclusively yielded the product of chlorine displacement (SNAr), with no VNS product being formed. Current time information in Bangalore, IN. This suggests that for this compound, the nucleophilic attack and subsequent displacement of the highly activated chloride at C4 is a much faster and more favorable process than the VNS reaction at other positions on the ring. Current time information in Bangalore, IN.
Reactions Involving the Nitro Group
The nitro group itself is a versatile functional group that can undergo a variety of transformations, providing access to a wide range of quinoline derivatives.
One of the most common and synthetically useful reactions of the nitro group is its reduction to an amino group. nih.govmasterorganicchemistry.com This transformation opens up a plethora of possibilities for further functionalization. The reduction can be achieved using various reagents, including metal catalysts like palladium on carbon (Pd/C) with hydrogen gas, or reducing agents like iron powder or tin(II) chloride. masterorganicchemistry.comnih.govcommonorganicchemistry.com
The resulting amino group is a strongly activating, ortho-, para-directing substituent, which can dramatically alter the reactivity of the quinoline ring in subsequent reactions. masterorganicchemistry.com
Following the reduction of the nitro group to an amino group, the resulting 4-chloro-3-amino-2-methylquinoline can undergo a second nucleophilic substitution at the 4-position to yield diaminoquinolines. For instance, treatment with amines can lead to the formation of 2,4-diaminoquinoline derivatives. rsc.org This two-step process, involving initial reduction followed by substitution, is a valuable strategy for synthesizing these important compounds.
The diaminoquinolines formed in the previous step can serve as precursors for the synthesis of fused heterocyclic systems. A notable example is the formation of imidazoquinolines. nih.gov The diamine can be condensed with an appropriate acid under refluxing conditions to construct the imidazole (B134444) ring, leading to the formation of imidazo[4,5-c]quinolines. nih.gov This cyclization reaction provides a route to complex, polycyclic aromatic systems with potential biological activity. nih.govatlantis-press.com
The nitro group can also participate in cycloaddition reactions, acting as a dienophile in Diels-Alder reactions. nih.gov The electron-withdrawing nature of the nitro group makes the adjacent double bond of the quinoline ring electron-deficient and thus a suitable dienophile for reaction with electron-rich dienes. nih.govmasterorganicchemistry.comresearchgate.net This type of reaction, often referred to as an inverse-electron-demand Diels-Alder reaction, allows for the construction of new six-membered rings fused to the quinoline core. nih.gov This reactivity provides a powerful tool for the synthesis of complex polycyclic structures. masterorganicchemistry.comnih.govleah4sci.com
Reduction of Nitro to Amino Group and Subsequent Transformations
Reactivity of the Methyl Group at C2 Position
The methyl group at the C2 position of the quinoline ring exhibits notable reactivity. Its protons are acidic due to the electron-withdrawing effect of the adjacent ring nitrogen and the nitro group at the C3 position. This acidity is a key factor in its functionalization and participation in condensation reactions. Research on related 2-methylquinoline (B7769805) derivatives indicates that this position is prone to reactions involving deprotonation. nih.gov
Functionalization of the Methyl Group (e.g., Halogenation)
The functionalization of the C2-methyl group is a viable strategy for introducing further chemical diversity. While specific studies on the direct halogenation of this compound are not extensively documented, the general reactivity of methyl groups on heteroaromatic rings provides a basis for understanding potential transformations. For instance, the halogenation of methyl groups on aromatic rings, such as methylbenzene, can proceed via a free-radical mechanism when initiated by UV light, leading to the substitution of hydrogen atoms on the methyl group with halogens like chlorine or bromine. chemguide.co.uk In the case of this compound, the acidic nature of the methyl protons could also facilitate base-mediated halogenation pathways. The electron-withdrawing environment created by the quinoline ring and the nitro group would stabilize the intermediate carbanion, potentially allowing for reaction with an electrophilic halogen source.
Condensation Reactions
The activated C2-methyl group can participate in condensation reactions with various electrophiles, most commonly aldehydes. This type of reaction, often referred to as a Knoevenagel-type condensation, relies on the formation of a reactive intermediate through deprotonation of the methyl group. Studies on 2-methylquinoline (quinaldine) have shown that it condenses with benzaldehydes, typically in the presence of a catalyst like acetic anhydride (B1165640) or zinc chloride, to form styrylquinolines. rsc.orgresearchgate.net The reaction mechanism often involves the formation of a 2-methylene-1,2-dihydroquinoline intermediate which then reacts with the aldehyde. rsc.org
For substituted quinolines, such as 4-chloro-6-methoxy-2-methyl-3,5-dinitroquinoline, condensation has been demonstrated with reagents like benzylamine, ethanolamine, and thioglycolic acid, underscoring the methyl group's capacity to engage in C-C and C-N bond formation. rsc.org These reactions highlight the synthetic utility of the C2-methyl group for constructing more complex molecular architectures.
Electrophilic Aromatic Substitution Reactions (Theoretical/Mechanistic Context)
Electrophilic aromatic substitution (EAS) is a hallmark reaction of many aromatic compounds. masterorganicchemistry.comyoutube.comyoutube.com However, in the case of this compound, the quinoline ring is severely deactivated towards electrophilic attack. This deactivation arises from several factors:
The Quinoline Nitrogen: The nitrogen atom in the heterocyclic ring is electronegative and exerts an inductive electron-withdrawing effect, reducing the electron density of the entire ring system.
The Nitro Group: The nitro group at the C3 position is one of the most powerful electron-withdrawing groups. It deactivates the ring through both a strong inductive effect (-I) and a resonance effect (-M), further diminishing the ring's nucleophilicity.
The Chloro Substituent: The chlorine atom at C4 also contributes to the deactivation via its inductive electron-withdrawing effect.
Theoretical studies and computational models of related nitroaromatic and quinoline systems confirm this pronounced decrease in electron density. researchgate.netjst.go.jp The regions of lowest electron density are typically found on the carbons bearing or adjacent to the electron-withdrawing substituents, making them highly resistant to attack by electrophiles like the nitronium ion (NO₂⁺). libretexts.org Consequently, any electrophilic substitution on the carbocyclic ring of this compound would require exceptionally harsh reaction conditions and would likely be non-selective, if it proceeds at all. The reactivity of the molecule is instead dominated by nucleophilic substitution pathways, where the electron-deficient nature of the ring makes it susceptible to attack by nucleophiles. nih.gov
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) as a Synthetic Tool on Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and are highly applicable to derivatives of this compound. wikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.org The chlorine atom at the C4 position serves as a synthetic handle, acting as the halide partner in these transformations.
The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is widely used to form biaryl structures. wikipedia.orglibretexts.orgresearchgate.net In the context of chloroquinolines, the C4-Cl bond is susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. ijsrp.orgnih.gov The reactivity of the C-Cl bond is generally lower than C-Br or C-I bonds, but successful couplings have been reported, often facilitated by electron-withdrawing groups on the quinoline ring which make the carbon more electrophilic and prone to oxidative addition. ijsrp.orgnih.gov Microwave-assisted Suzuki reactions have been shown to be efficient for coupling arylboronic acids with 4-amino-2-chloroquinoline derivatives, even in aqueous media. ijsrp.org
The Sonogashira coupling , which joins a terminal alkyne with an aryl or vinyl halide, is another key transformation. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically uses a palladium catalyst and a copper(I) co-catalyst. The C4-Cl bond on the quinoline nucleus can be coupled with various terminal alkynes to introduce alkynyl moieties. Research on 2-aryl-4-chloro-3-iodoquinolines has demonstrated selective Sonogashira coupling at the more reactive C-I bond, but subsequent coupling at the C-Cl bond is also possible under different conditions. unisa.ac.za Studies on the closely related 4-chloro-2-trichloromethylquinazoline showed that Sonogashira coupling at the C4-position is feasible, though it can be complicated by the nature of other substituents on the ring. researchgate.net
These cross-coupling reactions provide a versatile platform for modifying the this compound scaffold, enabling the synthesis of a wide array of derivatives with potentially interesting electronic and biological properties.
Table of Reaction Conditions for Cross-Coupling on Chloroquinolines and Analogs
| Coupling Reaction | Halide Substrate Example | Coupling Partner | Catalyst/Base/Solvent | Product Type | Reference |
| Suzuki | 4-Amino-2-chloroquinoline | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / Water | 4-Amino-2-arylquinoline | ijsrp.org |
| Suzuki | 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic acid | Pd(PPh₃)₄, PCy₃ / K₂CO₃ / DMF | 2,3,4-Triarylquinoline | nih.gov |
| Sonogashira | 4-Chloro-2-trichloromethylquinazoline | Phenylacetylene | Pd(OAc)₂ / Cs₂CO₃ / DMF | 4-Alkynylquinazoline | researchgate.net |
| Sonogashira | 2-Aryl-4-chloro-3-iodoquinoline | Terminal alkyne | PdCl₂(PPh₃)₂-CuI / NEt₃ / Dioxane-Water | 2-Aryl-3,4-bis(alkynyl)quinoline | unisa.ac.za |
Derivatization and Advanced Synthetic Applications
Synthesis of Polyfunctionalized Quinoline (B57606) Systems
The inherent reactivity of 4-Chloro-2-methyl-3-nitroquinoline facilitates the synthesis of quinoline systems bearing multiple functional groups, which are often challenging to construct through other methods.
A significant application of this compound and its close derivatives is in the synthesis of fused heterocyclic systems, where another ring is built onto the quinoline structure. For instance, derivatives of this compound are key precursors for creating fused imidazo[4,5-c]quinoline structures. researchgate.net The process typically involves a two-step sequence: first, a nucleophilic substitution at the C4 position with an appropriate amine (like benzylamine (B48309) or ethanolamine), followed by a cyclization reaction, often promoted by alkali conditions, to form the fused imidazole (B134444) ring. researchgate.net
This strategy of substitution followed by intramolecular cyclization is a powerful tool for generating polycyclic aromatic systems. Research on analogous 4-chloro-3-nitro-2-quinolones has demonstrated that the vicinal (neighboring) nitro and substituted amino groups can be manipulated to form other fused systems, such as isoxazoloquinolines, through reductive cyclization. nih.gov These fused heterocycles are of great interest in medicinal chemistry and materials science due to their unique electronic and biological properties.
The chloro group at the 4-position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitro group and the quinoline nitrogen. This high reactivity allows for the straightforward introduction of a wide array of functional groups.
A variety of nucleophiles can be employed to displace the chloride, leading to a diverse library of 4-substituted-2-methyl-3-nitroquinolines. Research on similar 4-chloro-3-nitroquinolines has shown successful substitutions with a range of nucleophiles. researchgate.netnih.govmdpi.com This versatility is critical for tuning the properties of the resulting molecules for specific applications.
Table 1: Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Introduced Functional Group | Reference |
|---|---|---|---|
| Amine | Ammonia, Benzylamine, Ethanolamine | -NH₂, -NHCH₂Ph, -NHCH₂CH₂OH | researchgate.netnih.gov |
| Azide (B81097) | Sodium Azide | -N₃ | researchgate.net |
| Alkoxide | Sodium Methoxide (B1231860) | -OCH₃ | nih.gov |
| Thiol/Thiolate | Thioglycolic Acid, Alkanethiols | -SCH₂COOH, -SR | researchgate.netmdpi.com |
| Fluoride (B91410) | Potassium Fluoride (with 18-Crown-6) | -F | nih.gov |
| Carbon Nucleophile | Malonates, Grignard Reagents | -CH(COOR)₂, -R | nih.gov |
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
Beyond simple derivatization, this compound is a pivotal intermediate in multi-step syntheses of complex, non-polymeric molecules and specialized chemical tools.
While much of the focus on quinoline derivatives lies in pharmaceuticals, they also serve as precursors for functional materials. Specifically, substituted quinolines are foundational structures in the synthesis of various dyes. The extended, conjugated π-system of the quinoline core is a classic chromophore. By introducing electron-donating and electron-withdrawing groups through derivatization of the this compound scaffold, the electronic properties and thus the color of the resulting molecule can be finely tuned. The amino derivatives obtained from nucleophilic substitution are particularly relevant in this context, forming the basis for a range of azo dyes and other colorants.
Nitrogen-containing heterocycles, such as quinolines and their bipyridyl analogues, are widely used as ligands in transition metal catalysis. The nitrogen atom in the quinoline ring can coordinate to a metal center, influencing its catalytic activity and selectivity. While direct application of this compound as a ligand is not extensively documented, its derivatives are promising candidates. By introducing additional coordinating atoms through substitution at the C4 position (e.g., with pyridine (B92270) or imidazole-containing nucleophiles), bidentate or tridentate ligands can be synthesized. These tailored ligands could find applications in various catalytic processes, including cross-coupling reactions and asymmetric synthesis, although this remains an area for further exploration.
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution NMR Spectroscopy for Mechanistic and Stereochemical Analysis
¹H NMR spectra of quinoline (B57606) derivatives show characteristic signals for the aromatic protons. For instance, in substituted diphenylquinolines, the proton at the C3 position typically appears as a singlet in the downfield region. rsc.org The chemical shifts of the protons on the benzenoid ring are influenced by the nature and position of the substituents. The methyl group at the C2 position in 4-Chloro-2-methyl-3-nitroquinoline is expected to show a characteristic singlet in the upfield region, typically around 2.5 ppm. rsc.org
¹³C NMR spectroscopy provides further crucial information about the carbon framework. The carbon atoms of the quinoline ring system display distinct chemical shifts depending on their electronic environment. rsc.org In related quinoline derivatives, the carbon atoms attached to electronegative atoms like chlorine and nitrogen, as well as the carbon atoms of the nitro group, exhibit downfield shifts. rsc.orgrsc.orgchemicalbook.com The quaternary carbons, such as C2, C3, and C4, and the carbons of the fused ring system can be identified by their characteristic chemical shifts and often weaker signal intensities. youtube.comdocbrown.info The predicted ¹³C NMR spectrum of this compound would feature distinct signals for each of the ten carbon atoms, with their precise chemical shifts determined by the combined electronic effects of the chloro, methyl, and nitro substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds
| Atom | Predicted Chemical Shift (ppm) | Analogous Compound Data |
| ¹H NMR | ||
| CH₃ (at C2) | ~2.5 | 6-Methyl-2-(naphthalen-2-yl)-4-phenylquinoline (δ = 2.51 ppm) rsc.org |
| Aromatic-H | 7.5 - 8.5 | 6-Chloro-2,4-diphenylquinoline (B13575943) (δ = 7.47-8.20 ppm) rsc.org |
| ¹³C NMR | ||
| CH₃ (at C2) | ~25 | 2,6-Dimethylquinoline (δ = 25.26 ppm) rsc.org |
| C2 | >150 | 2,6-Dimethylquinoline (ipso-carbon, δ = 157.9 ppm) rsc.org |
| C3 | ~130-140 | Nitro-substituted aromatics show shifts in this range. |
| C4 | >140 | Chloro-substituted aromatics show shifts in this range. |
| Aromatic-C | 120 - 140 | 6-Chloro-2,4-diphenylquinoline shows signals in this range. rsc.org |
| C=N | >150 | Quinoline derivatives typically show the C=N carbon in this region. rsc.org |
| C-NO₂ | ~140-150 | 6-Nitroquinoline shows nitro-substituted carbons in this region. chemicalbook.com |
Note: The predicted values are estimations based on data from structurally similar compounds and are intended for illustrative purposes. Actual experimental values may vary.
Advanced Mass Spectrometry for Reaction Monitoring and Product Confirmation
Advanced mass spectrometry (MS) techniques are pivotal for the confirmation of molecular weight and the elucidation of fragmentation pathways of synthesized compounds like this compound. While specific mass spectral data for the title compound is not detailed in the available literature, studies on analogous structures provide significant insights into its expected behavior upon ionization.
Electron impact (EI) mass spectrometry of quinoline derivatives typically shows a prominent molecular ion peak (M⁺), which is indicative of the stability of the heterocyclic ring system. mcmaster.ca The fragmentation of quinolines is often characterized by the loss of small neutral molecules or radicals. mcmaster.cachemguide.co.uk For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular formula, C₁₀H₇ClN₂O₂.
The fragmentation pattern would likely involve the initial loss of the nitro group (NO₂) as a radical, leading to a significant fragment ion. Subsequent fragmentation could involve the loss of a chlorine atom or the methyl group. The study of related compounds like 6-chloro-2,4-diphenylquinoline shows fragmentation involving the loss of a chlorine atom. rsc.org Similarly, studies on other substituted quinolines and quinazolinones reveal characteristic losses of functional groups, which aids in the structural confirmation. rsc.orgresearchgate.net
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 222/224 | [M]⁺ | Molecular ion (isotope pattern due to ³⁵Cl/³⁷Cl) |
| 176/178 | [M - NO₂]⁺ | Loss of the nitro group |
| 187 | [M - Cl]⁺ | Loss of the chlorine atom |
| 207/209 | [M - CH₃]⁺ | Loss of the methyl group |
Note: The m/z values are nominal masses. The presence of chlorine will result in an isotopic pattern with a ratio of approximately 3:1 for the [M]⁺ and chlorine-containing fragment ions.
Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Transformations
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. For this compound, these techniques are essential for confirming the presence of its key functional groups and understanding the electronic effects of the substituents on the quinoline core.
The IR and Raman spectra of substituted quinolines are characterized by several distinct vibrational bands. The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. uantwerpen.be The C=C and C=N stretching vibrations of the quinoline ring system give rise to a series of bands in the 1400-1650 cm⁻¹ region. dergipark.org.trresearchgate.net
The nitro group (NO₂) has two characteristic stretching vibrations: the asymmetric stretch, typically found in the 1500-1570 cm⁻¹ range, and the symmetric stretch, which appears in the 1300-1370 cm⁻¹ region. uantwerpen.beresearchgate.net The presence of these strong absorption bands in the IR spectrum would be a clear indicator of the nitro functionality.
The C-Cl stretching vibration is generally observed in the lower frequency region of the spectrum, typically between 500 and 800 cm⁻¹. researchgate.net The C-CH₃ stretching and bending vibrations of the methyl group would also be present, with the symmetric and asymmetric stretching modes appearing around 2850-2960 cm⁻¹.
Computational studies, often employing Density Functional Theory (DFT), are frequently used to calculate the vibrational frequencies of molecules. dergipark.org.trresearchgate.net These theoretical calculations can aid in the assignment of the experimentally observed bands and provide a more complete understanding of the vibrational modes.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference Information |
| Aromatic C-H Stretch | 3000 - 3100 | Typical for aromatic compounds uantwerpen.be |
| CH₃ Stretch | 2850 - 2960 | Characteristic for methyl groups |
| C=C / C=N Ring Stretch | 1400 - 1650 | Characteristic for quinoline ring system dergipark.org.trresearchgate.net |
| NO₂ Asymmetric Stretch | 1500 - 1570 | Characteristic for nitro compounds uantwerpen.beresearchgate.net |
| NO₂ Symmetric Stretch | 1300 - 1370 | Characteristic for nitro compounds uantwerpen.beresearchgate.net |
| C-Cl Stretch | 500 - 800 | Typical for chloroalkanes and chloroaromatics researchgate.net |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the physical and chemical properties of a compound.
While the crystal structure of this compound has not been specifically reported, the crystal structure of a closely related compound, 4-chloro-8-nitroquinoline (B1348196), has been determined. nih.govmdpi.com This analogue crystallizes in the orthorhombic space group Pbc2₁, and its structure reveals a planar quinoline ring system. nih.govmdpi.com It is highly probable that this compound also possesses a planar quinoline core.
In the solid state, the molecules of 4-chloro-8-nitroquinoline are stabilized by π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov Similar intermolecular forces are expected to play a significant role in the crystal packing of this compound. The presence of the polar nitro group and the chloro substituent can also lead to dipole-dipole interactions, further influencing the crystal lattice. The methyl group, while primarily non-polar, can participate in weak van der Waals interactions. A detailed X-ray crystallographic study of this compound would provide precise data on these structural parameters and intermolecular forces.
Electronic Absorption Spectroscopy for Conjugation and Electronic Effects
Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelength of maximum absorption (λ_max) provides information about the extent of conjugation and the electronic effects of substituents.
The UV-Vis spectrum of quinoline itself exhibits characteristic absorption bands corresponding to π-π* transitions. researchgate.net The introduction of substituents onto the quinoline ring system can cause shifts in the absorption maxima. Electron-withdrawing groups like the nitro group and the chloro group typically cause a bathochromic (red) shift of the absorption bands due to their ability to extend the conjugation of the π-system. researchgate.netresearchgate.net
Studies on various nitro- and chloro-substituted quinolines have shown that the position and nature of the substituents significantly influence the electronic absorption spectra. nih.govresearchgate.net For this compound, the combined electronic effects of the chloro and nitro groups are expected to result in absorption maxima at longer wavelengths compared to unsubstituted quinoline. The methyl group, being an electron-donating group, may have a smaller, opposing effect on the absorption spectrum. The analysis of the UV-Vis spectrum, often complemented by theoretical calculations, can provide valuable insights into the electronic structure and the nature of the electronic transitions in this molecule. dntb.gov.uaeurjchem.com
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and has become a standard tool in modern chemical research.
A fundamental application of DFT is the optimization of molecular geometry to determine the most stable, lowest-energy structure. scispace.com This process calculates the optimal bond lengths, bond angles, and dihedral angles by finding the minimum on the potential energy surface. For 4-Chloro-2-methyl-3-nitroquinoline, a planar quinoline (B57606) ring system is expected, with the substituents (chloro, methyl, and nitro groups) positioned accordingly. The optimized structure provides a foundational model for all other computational analyses. researchgate.net Computational outcomes for similar quinolinone structures have been shown to favor specific tautomers and conformers based on energy calculations. researchgate.net
Table 1: Predicted Structural Parameters for this compound (Illustrative) This table presents illustrative data based on typical values for similar chemical structures, as specific computational results for this exact molecule were not available in the provided search results.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C2-C3 | ~ 1.43 Å |
| C3-C4 | ~ 1.41 Å | |
| C4-Cl | ~ 1.74 Å | |
| C2-CH₃ | ~ 1.51 Å | |
| C3-NO₂ | ~ 1.47 Å | |
| Bond Angle | C2-C3-C4 | ~ 121° |
| N1-C2-C3 | ~ 122° | |
| C3-C4-N1(ring) | ~ 117° | |
| Dihedral Angle | C4-C3-N(nitro)-O | ~ 180° (planar) |
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. aimspress.com The HOMO is the orbital most likely to donate electrons in a reaction, indicating sites susceptible to electrophilic attack, while the LUMO is the primary orbital to accept electrons, highlighting sites for nucleophilic attack. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com A smaller energy gap suggests that the molecule is more easily excited and therefore more reactive. aimspress.comresearchgate.net For this compound, the HOMO is expected to be distributed primarily across the quinoline ring system, while the LUMO would likely be concentrated around the electron-withdrawing nitro group and the carbon atom attached to the chlorine, making it the primary site for nucleophilic substitution. Calculated HOMO and LUMO energies show that charge transfer can occur within the molecule. nih.gov
Table 2: Illustrative Frontier Orbital Energies and Their Significance This table provides an example of the kind of data generated from FMO analysis and its general interpretation.
| Parameter | Energy (eV) - Example | Interpretation |
| E(HOMO) | -6.8 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| E(LUMO) | -2.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| Energy Gap (ΔE) | 4.3 eV | Indicates high kinetic stability and moderate chemical reactivity. A smaller gap signifies higher reactivity. aimspress.com |
Electrostatic Potential Surface Analysis
A Molecular Electrostatic Potential (MEP) surface map is a visual tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the immediate identification of electron-rich and electron-poor regions. In an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For this compound, the MEP would be expected to show a significant negative potential around the oxygen atoms of the nitro group and a positive potential near the hydrogen atoms on the benzene (B151609) ring and, crucially, on the carbon atom at position 4, further supporting its role as a site for nucleophilic substitution.
Reaction Pathway and Transition State Calculations
Theoretical chemistry allows for the detailed exploration of reaction mechanisms by mapping the entire reaction pathway from reactants to products. fossee.in This involves the crucial step of locating and characterizing the transition state—the highest energy structure along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy of the reaction, which is a primary determinant of the reaction rate. fossee.in For this compound, which is used as a precursor in nucleophilic substitution reactions, calculating the transition state for the displacement of the C4-chloro group by a nucleophile would provide deep insight into the reaction's feasibility and kinetics. researchgate.net
Prediction of Regioselectivity and Stereoselectivity
Many chemical reactions can potentially yield multiple isomers, and computational methods are highly effective at predicting which product is most likely to form (regioselectivity and stereoselectivity).
Regioselectivity: This refers to the preference for a reaction to occur at one position over another. The reactions of this compound, particularly nucleophilic aromatic substitution (SNAr), are highly regioselective. researchgate.net The chlorine atom at the C4 position is readily displaced by various nucleophiles. DFT calculations can explain this preference by demonstrating that the LUMO has a large coefficient on the C4 carbon, making it the most electrophilic site. nih.gov Furthermore, calculating and comparing the activation energies for nucleophilic attack at different positions on the quinoline ring would confirm that the pathway involving substitution at C4 is the most energetically favorable. nih.gov
Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. While computational methods are powerful tools for predicting stereoselectivity, this is less relevant for the typical substitution reactions of the planar this compound unless chiral reagents or catalysts are involved. rsc.org
Molecular Dynamics Simulations (if applicable to specific reaction types)
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic view of molecular behavior. While no specific MD studies on this compound were identified in the search results, this technique would be applicable for investigating its interactions within a solution, such as studying solvation effects on its reactivity. It could also be employed to simulate the binding of this compound or its derivatives to a biological target, like the active site of an enzyme, to understand its mechanism of action on a dynamic level.
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Routes
The development of new and more efficient methods for synthesizing 4-Chloro-2-methyl-3-nitroquinoline and its derivatives is a primary area for future research. While traditional methods for quinoline (B57606) synthesis exist, they often come with drawbacks such as harsh reaction conditions, low yields, and the use of hazardous materials. nih.gov Green chemistry principles are increasingly being applied to quinoline synthesis to mitigate these issues. nih.govijpsjournal.com
Future efforts should focus on creating synthetic pathways that are not only high-yielding but also economically viable and environmentally friendly. For instance, a known method for a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, involves a three-step process of cyclization, nitration, and chlorination starting from 4-methoxyaniline, which is noted for its simple operation and mild conditions. atlantis-press.comatlantis-press.com Adapting and optimizing such multi-step syntheses for this compound, potentially through one-pot reactions, could significantly improve efficiency. nih.gov
The exploration of novel catalytic systems, such as nanocatalysts, could offer significant advantages in terms of selectivity, reusability, and reaction conditions. acs.org Additionally, microwave-assisted and ultrasound-promoted syntheses are promising green alternatives that can reduce reaction times and energy consumption. nih.govtandfonline.com
Table 1: Comparison of Synthetic Approaches for Quinoline Derivatives
| Method | Description | Advantages | Disadvantages |
| Traditional Synthesis (e.g., Skraup, Doebner-von Miller) | Involves condensation reactions often using strong acids and high temperatures. nih.govresearchgate.net | Well-established and versatile. | Harsh conditions, use of hazardous reagents, often low yields. nih.gov |
| Modern Catalytic Methods | Employs transition metal complexes (e.g., Palladium, Copper) or heterogeneous catalysts. numberanalytics.com | High efficiency, selectivity, and potential for recyclability. numberanalytics.com | Catalyst cost and potential for metal contamination. |
| Green Chemistry Approaches | Utilizes microwave irradiation, ultrasound, or one-pot synthesis in environmentally benign solvents. nih.govtandfonline.com | Reduced waste, lower energy consumption, and safer reaction conditions. nih.gov | May require specialized equipment and optimization for scalability. |
Exploration of Underutilized Reactivity Modes
The reactivity of this compound is largely dictated by its functional groups. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, a reaction that has been used to synthesize various derivatives. researchgate.netmdpi.com The nitro group at the 3-position can be reduced to an amino group, opening pathways to further functionalization. researchgate.net
However, there are still underexplored areas of its reactivity. Future research could investigate:
Reactions involving the methyl group: The methyl group at the 2-position could potentially undergo condensation reactions or be functionalized through radical pathways.
Cyclization reactions: The nitro group can participate in cyclization processes to form fused heterocyclic systems. For example, 4-chloro-2-methyl-3-nitroquinolines have been used as precursors for imidazo[4,5-c]quinolines. researchgate.net Further exploration of these and other cyclization reactions could lead to novel molecular scaffolds with interesting biological properties.
Metal-catalyzed cross-coupling reactions: The chloro group provides a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon bonds. While these are standard transformations, their application to this specific quinoline derivative could be systematically explored to build a library of novel compounds.
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow chemistry and automated synthesis platforms presents a significant opportunity for the production of this compound and its derivatives. Flow chemistry offers several advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for rapid reaction optimization.
Automated synthesis laboratories can further accelerate the discovery and development of new derivatives by systematically varying reactants and conditions. researchgate.net This high-throughput approach can be particularly valuable for exploring the structure-activity relationships of new compounds derived from this compound.
Advanced Mechanistic Studies using Cutting-edge Techniques
A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing methods and developing new ones. Modern analytical and computational techniques can provide unprecedented insights into these processes.
Future research in this area could involve:
In-situ spectroscopic monitoring: Techniques such as NMR and IR spectroscopy can be used to follow the progress of reactions in real-time, helping to identify intermediates and determine reaction kinetics.
Computational chemistry: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition states, and understand the electronic effects of the substituents on the quinoline ring. researchgate.net This can aid in predicting the regioselectivity of reactions and designing more efficient synthetic routes.
Application in Sustainable Chemical Processes and Circular Economy
The principles of green chemistry and the circular economy are becoming increasingly important in the chemical industry. Future research should explore how this compound and its derivatives can be integrated into more sustainable chemical processes.
This could involve:
Development of biodegradable derivatives: By carefully designing the substituents, it may be possible to create derivatives of this compound that are effective for their intended application but can also be readily degraded in the environment.
Use of renewable feedstocks: Investigating synthetic routes that utilize starting materials derived from renewable resources would be a significant step towards sustainability. ijpsjournal.com
Catalyst recycling: For reactions employing expensive or environmentally sensitive catalysts, developing efficient methods for catalyst recovery and reuse is essential. acs.orgnumberanalytics.com
By focusing on these future research directions, the scientific community can continue to unlock the potential of this compound, leading to the development of new materials, and more sustainable chemical processes.
Q & A
Basic Research Questions
Q. What established multi-step synthesis protocols are available for 4-Chloro-2-methyl-3-nitroquinoline, and how do reaction conditions influence yields?
- Methodological Answer : Synthesis typically involves sequential functionalization of the quinoline core. For example, chlorination at position 4 can be achieved using POCl₃ under reflux, followed by nitration at position 3 with HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to prevent over-nitration . Methylation at position 2 may employ alkylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃). Yields are highly sensitive to stoichiometry and solvent polarity; polar aprotic solvents (e.g., DMF) enhance electrophilic substitution efficiency. Optimization studies suggest that yields drop by ~15% if nitration precedes chlorination due to steric hindrance .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The nitro group at position 3 deshields adjacent protons (e.g., H-2 and H-4), producing distinct splitting patterns. For example, H-4 typically appears as a doublet (J = 8.5 Hz) due to coupling with H-5 .
- X-ray crystallography : Resolves steric effects of substituents. In related compounds (e.g., 4-Chloro-2-methyl-5-nitroquinoline), the quinoline ring is planar (RMSD < 0.04 Å), with nitro groups inducing a dihedral angle of ~70° relative to the benzene ring .
- IR spectroscopy : The nitro group exhibits asymmetric and symmetric stretching vibrations at 1520 cm⁻¹ and 1345 cm⁻¹, respectively, useful for confirming functionalization .
Advanced Research Questions
Q. How does the nitro group at position 3 influence the electronic properties and reactivity of the quinoline ring?
- Methodological Answer : The nitro group is a strong electron-withdrawing moiety, reducing electron density at positions 2 and 4, as evidenced by DFT calculations. This enhances susceptibility to nucleophilic attack at position 2 but deactivates position 4 for further electrophilic substitution. For example, in Suzuki-Miyaura coupling reactions, the chloro group at position 4 remains inert unless activated by Pd catalysts, while the methyl group at position 2 stabilizes intermediates through hyperconjugation . Cyclic voltammetry studies on similar nitroquinolines reveal a reduction peak at −0.85 V (vs. Ag/AgCl), indicative of nitro-to-amine conversion, which is critical for designing redox-active pharmaceuticals .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions often arise from variations in substituent positioning and assay conditions. For example:
- Structural isomerism : Derivatives with nitro groups at position 5 (vs. 3) show 10-fold lower antimalarial activity due to reduced binding to heme in Plasmodium models .
- Assay standardization : IC₅₀ values for antiparasitic activity vary widely (e.g., 0.1–5 µM) depending on parasite strain and culture medium. Using synchronized in vitro assays (e.g., hypoxanthine incorporation for Plasmodium) reduces variability .
- Metabolite profiling : LC-MS/MS can identify active metabolites (e.g., amine-reduced forms) that may contribute to discrepancies in reported efficacy .
Q. How can computational modeling predict regioselectivity in functionalization reactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates Fukui indices to identify electrophilic/nucleophilic sites. For example:
- Electrophilic attack : Position 6 (f⁺ = 0.12) is more reactive than position 8 (f⁺ = 0.08) due to lower steric hindrance from the methyl group .
- Nucleophilic substitution : The chloro group at position 4 has a moderate leaving group propensity (computed activation energy: 25 kcal/mol), requiring strong nucleophiles (e.g., NaN₃ in DMSO) for substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
